N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-30-18-13-14-20(31-2)19(15-18)24(29)27-25-26-21(16-9-5-3-6-10-16)23(32-25)22(28)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMYRBOTKJHYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzoyl and dimethoxybenzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogues
Key Observations :
- The target compound’s 1,3-thiazole core distinguishes it from thiadiazole- or isoxazole-based analogues, which may alter electronic properties and binding affinities in biological systems.
- The 2,5-dimethoxybenzamide group introduces strong electron-donating effects, contrasting with halogenated (e.g., Cl, F in ) or acetylpyridinyl substituents in analogues.
Key Observations :
- Thiadiazole derivatives (e.g., ) often achieve higher yields (~80%) compared to thiazole-based compounds, possibly due to greater stability of intermediates.
- The target compound’s synthesis may require optimized conditions to accommodate steric hindrance from the benzoyl and phenyl groups.
Spectroscopic and Physicochemical Properties
Table 3: IR and NMR Spectral Data Highlights
Key Observations :
- The target compound’s IR spectrum would likely show two carbonyl stretches: one from the benzamide (~1660 cm⁻¹) and another from the benzoyl group (~1680 cm⁻¹).
- Methoxy groups in the target and isoxaben contribute to distinct $ ^1 \text{H-NMR} $ signals (δ ~3.8) absent in halogenated analogues.
Crystallographic and Stability Insights
- The thiazole derivative in forms centrosymmetric dimers via N–H···N hydrogen bonds, stabilizing its crystal lattice. The target compound’s methoxy groups may instead promote C–H···O interactions, altering packing efficiency.
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that illustrate its potential therapeutic applications.
1. Chemical Structure and Properties
The compound features a thiazole ring, which is known for its planar structure and aromaticity. The presence of substituents such as benzoyl and dimethoxy groups enhances its lipophilicity and membrane permeability, making it a suitable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Weight | 491.6 g/mol |
| Chemical Formula | C₁₈H₁₈N₂O₃S |
| Solubility | Soluble in organic solvents |
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Thiazole Ring : Using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Benzoylation : The thiazole intermediate is benzoylated using benzoyl chloride in the presence of a base like pyridine.
This multi-step process allows for the introduction of various functional groups that can modulate biological activity.
3.1 Antimicrobial Activity
This compound has exhibited significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it effectively inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Inhibition observed |
3.2 Anticancer Activity
Research indicates that this compound may possess anticancer properties by targeting specific cancer cell lines. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
3.3 Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Gene Expression Modulation : Changes in gene expression profiles have been observed, suggesting an impact on cellular functions.
Study 1: Antimicrobial Efficacy
A study conducted by Husain et al. demonstrated the antimicrobial efficacy of various thiazole derivatives, including N-(5-benzoyl-4-phenylthiazol-2-yl) derivatives against E. coli and S. aureus. The results indicated a dose-dependent inhibition of bacterial growth.
Study 2: Anticancer Potential
In another study, researchers evaluated the anticancer potential of this compound against breast cancer cell lines. The findings revealed significant cytotoxicity and induction of apoptosis at certain concentrations.
6.
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential applications in antimicrobial therapy and cancer treatment warrant further investigation to fully elucidate its mechanisms and optimize its efficacy.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide?
The compound is synthesized via amide coupling between a thiazol-2-amine derivative and a benzoyl chloride under basic conditions. For example, 5-substituted thiazol-2-amine reacts with 2,5-dimethoxybenzoyl chloride in pyridine, followed by overnight stirring. Purification involves chromatography and recrystallization from methanol, as demonstrated in analogous syntheses of thiazole-based benzamides . Reaction progress is monitored via TLC, and final purity is confirmed by melting point analysis and spectroscopic characterization (IR, NMR, MS) .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or recrystallization, and data collection is performed using synchrotron or laboratory X-ray sources. Software suites like SHELXL refine the structure, resolving anisotropic displacement parameters and hydrogen bonding networks. For example, intermolecular N–H⋯N and C–H⋯O/F interactions stabilize crystal packing, as observed in related thiazole-benzamide derivatives . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams .
Q. What spectroscopic techniques are used for characterization?
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1600–1700 cm⁻¹) and methoxy (C–O) vibrations (~1250 cm⁻¹).
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and thiazole protons. ¹³C NMR resolves carbonyl carbons (~165 ppm) .
- Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and structural motifs .
Advanced Research Questions
Q. How do crystallographic data resolve discrepancies in molecular geometry predictions?
Density functional theory (DFT) calculations often predict bond lengths and angles that may deviate from experimental SC-XRD data. For example, the dihedral angle between the thiazole and benzamide moieties in the crystal structure may differ from computational models due to packing forces. Refinement software (SHELXL ) and validation tools (PLATON ) analyze residual density and symmetry operations to resolve such conflicts .
Q. What mechanistic insights explain the compound’s anticancer activity?
Thiazole-benzamide derivatives inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Structure-activity relationship (SAR) studies suggest that the 5-benzoyl and 2,5-dimethoxy groups enhance binding to hydrophobic enzyme pockets. Anticancer screening via the NCI’s Developmental Therapeutics Program (DTP) identifies IC₅₀ values against specific cancer cell lines, with follow-up mechanistic assays (e.g., apoptosis induction, cell cycle arrest) .
Q. How do solvent and reaction conditions influence synthetic yields?
Polar aprotic solvents (e.g., pyridine, DMF) improve solubility of intermediates, while elevated temperatures (60–80°C) accelerate acylation. Competing side reactions, such as hydrolysis of benzoyl chloride, are mitigated by anhydrous conditions. Yield optimization tables from analogous syntheses show a 70–85% yield range under optimized protocols .
Methodological Considerations
Q. What strategies address low solubility during crystallization?
Mixed-solvent systems (e.g., methanol/water or DCM/hexane) promote slow crystallization. Seeding with microcrystals or temperature-gradient methods can induce nucleation. For highly insoluble derivatives, gel diffusion or high-pressure crystallization may be employed .
Q. How are hydrogen-bonding networks analyzed in crystal structures?
Software like Mercury (CCDC) maps intermolecular interactions, quantifying bond distances and angles. Centrosymmetric dimers formed via N–H⋯N bonds are common in thiazole-benzamides, while C–H⋯π interactions contribute to layered packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
